Clinical Efficacy Equivalence to Carboprost with Numerically Lower Need for Additional Uterotonics
In a 2024 double-blind randomized controlled trial (n=100) evaluating second-line uterotonics for refractory uterine atony during cesarean delivery, methylergonovine maleate (0.2 mg IM) demonstrated no statistically significant difference in 10-minute uterine tone scores compared with carboprost tromethamine (0.25 mg IM) [1]. Mean uterine tone scores (0–10 scale) were 7.3±1.7 for methylergonovine maleate versus 7.6±2.1 for carboprost, with an adjusted mean difference of −0.1 (95% CI, −0.8 to 0.6; P=0.76) [1]. Notably, additional second-line uterotonic agents were required in 30.0% of methylergonovine maleate recipients versus 34.0% of carboprost recipients, yielding an adjusted odds ratio of 0.72 (95% CI, 0.27–1.89; P=0.505) favoring methylergonovine maleate [1]. Geometric mean quantitative blood loss was 756 mL (95% CI, 636–898) for methylergonovine maleate and 708 mL (95% CI, 619–810) for carboprost, with an adjusted ratio of geometric means of 1.06 (95% CI, 0.86–1.31; P=0.588) [1].
| Evidence Dimension | Uterine tone at 10 minutes post-administration (0–10 numeric rating scale) |
|---|---|
| Target Compound Data | Mean 7.3 (SD 1.7) |
| Comparator Or Baseline | Carboprost tromethamine: Mean 7.6 (SD 2.1) |
| Quantified Difference | Adjusted mean difference −0.1 (95% CI, −0.8 to 0.6; P=0.76) |
| Conditions | Double-blind RCT in patients undergoing nonemergency cesarean delivery with uterine atony refractory to oxytocin; single dose IM (methylergonovine 0.2 mg vs carboprost 0.25 mg) |
Why This Matters
Procurement decisions can be based on clinical equivalence, with the numerically lower rate of additional uterotonic requirement (30.0% vs 34.0%) providing a potential resource-utilization advantage.
- [1] Cole NM, Kim JJ, Lumbreras-Marquez MI, et al. Second-Line Uterotonics for Uterine Atony: A Randomized Controlled Trial. Obstet Gynecol. 2024;144(6):832-841. doi:10.1097/AOG.0000000000005744 View Source
